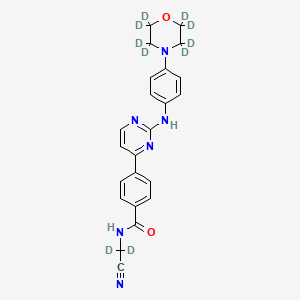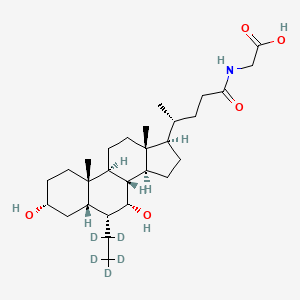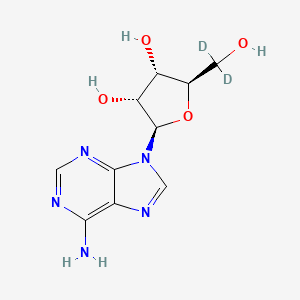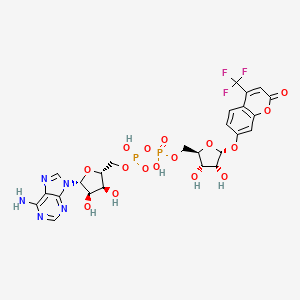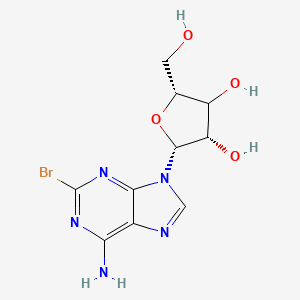
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the bromine atom and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring make this compound unique and potentially useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a protected ribose derivative, which undergoes a series of chemical transformations to introduce the purine base and the bromine atom. The key steps in the synthesis may include:
Glycosylation: The protected ribose derivative is reacted with a purine base precursor under acidic or basic conditions to form the nucleoside.
Bromination: The nucleoside is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Deprotection: The protecting groups on the ribose moiety are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group using suitable reagents.
Hydrolysis: The glycosidic bond between the purine base and the ribose moiety can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used to replace the bromine atom.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine would yield an amino-substituted nucleoside, while oxidation of the hydroxymethyl group would yield a carboxyl-substituted nucleoside.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It can be used to study the mechanisms of nucleic acid replication and repair.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The bromine atom and the specific stereochemistry of the compound may enhance its binding affinity to certain enzymes or receptors involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside analog used as an antiretroviral agent.
Gemcitabine: A nucleoside analog used as an anticancer agent.
Uniqueness
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the bromine atom and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring. These features may confer enhanced biological activity and selectivity compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C10H12BrN5O4 |
|---|---|
Peso molecular |
346.14 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1 |
Clave InChI |
PGHYIISMDPKFKH-DTUHVUQASA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)Br)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


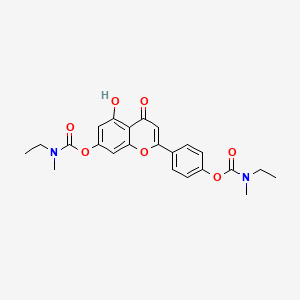
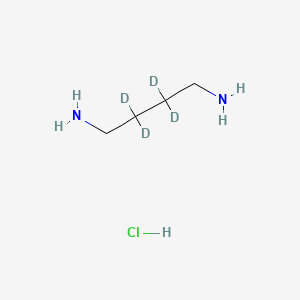

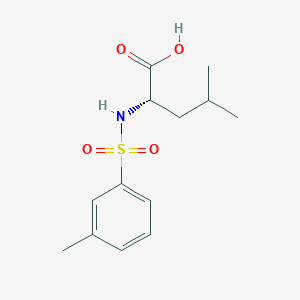

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
